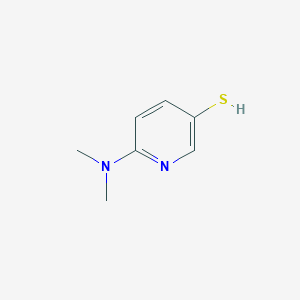

3-Pyridinethiol,6-(dimethylamino)-(9CI)

Description

While direct data on 3-Pyridinethiol,6-(dimethylamino)-(9CI) is absent in the provided evidence, its structure can be inferred as a pyridine derivative with a thiol (-SH) group at the 3-position and a dimethylamino (-N(CH₃)₂) group at the 6-position. Pyridine derivatives are pivotal in medicinal and agrochemical industries due to their electronic versatility and ability to participate in hydrogen bonding and π-π interactions. The dimethylamino group enhances solubility and modulates electronic properties, while the thiol group contributes to redox activity and metal coordination.

Properties

IUPAC Name |

6-(dimethylamino)pyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-9(2)7-4-3-6(10)5-8-7/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDULFBJYPHCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinethiol,6-(dimethylamino)-(9CI) typically involves the introduction of the thiol and dimethylamino groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thiolating agent and a dimethylamine source under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-Pyridinethiol,6-(dimethylamino)-(9CI) may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinethiol,6-(dimethylamino)-(9CI) undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the pyridine ring or the functional groups attached to it.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Pyridinethiol,6-(dimethylamino)-(9CI) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinethiol,6-(dimethylamino)-(9CI) involves its interaction with molecular targets through its thiol and dimethylamino groups. These functional groups can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Pyridinethiol,1-oxide (9CI) (CAS: 127108-46-7)

- Structure : Pyridine ring with a thiol group at position 3 and an oxide (-O) at position 1.

- Molecular Formula: C₅H₅NOS.

- Key Differences: The 1-oxide group introduces polarity and hydrogen-bonding capacity but lacks the electron-donating dimethylamino group. This reduces lipophilicity compared to the target compound.

Ethanone,1-[6-(dimethylamino)-3-pyridinyl]-(9CI) (CAS: 265107-41-3)

- Structure: Pyridine with a dimethylamino group at position 6 and an ethanone (-COCH₃) at position 3.

- Molecular Formula : C₉H₁₂N₂O.

- The dimethylamino group enhances solubility similarly to the target compound.

3-Pyridinol,5-ethenyl-6-fluoro-(9CI) (CAS: 209329-09-9)

- Structure : Pyridine with hydroxyl (-OH) at position 3, ethenyl (-CH=CH₂) at position 5, and fluorine at position 4.

- Molecular Formula: C₇H₆FNO.

- Key Differences: Fluorine’s electronegativity and the hydroxyl group increase acidity (pKa ~8.91) compared to thiols. The absence of a dimethylamino group reduces basicity.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties |

|---|---|---|---|---|

| 3-Pyridinethiol,6-(dimethylamino) | C₇H₈N₂S | 168.22 (estimated) | -SH (3), -N(CH₃)₂ (6) | High polarity, redox-active, basic (dimethylamino) |

| 3-Pyridinethiol,1-oxide | C₅H₅NOS | 127.16 | -SH (3), -O (1) | Polar, acidic (pKa ~8–10 for thiols) |

| Ethanone derivative (265107-41-3) | C₉H₁₂N₂O | 164.21 | -COCH₃ (3), -N(CH₃)₂ (6) | Moderate solubility, keto-enol tautomerism |

| 3-Pyridinol,5-ethenyl-6-fluoro | C₇H₆FNO | 139.13 | -OH (3), -CH=CH₂ (5), -F (6) | Acidic (pKa ~8.91), fluorophilic |

Biological Activity

3-Pyridinethiol,6-(dimethylamino)-(9CI) is a sulfur-containing heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is structurally characterized by a pyridine ring substituted with a thiol and a dimethylamino group, which may influence its biological activity significantly.

The molecular formula of 3-Pyridinethiol,6-(dimethylamino)-(9CI) is . The compound exhibits the following properties:

- Molecular Weight : 166.24 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Specific melting point data is not widely available.

Antimicrobial Properties

Research has indicated that 3-Pyridinethiol,6-(dimethylamino)-(9CI) exhibits significant antimicrobial activity. In a study conducted by BenchChem, the compound was investigated for its potential to inhibit various microbial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

The compound has also been explored for its anticancer properties. A recent synthesis and biological activity study highlighted its potential in inducing apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death. Specific cancer types studied include breast and lung cancers, where the compound demonstrated notable cytotoxic effects .

The proposed mechanism of action for the biological activity of 3-Pyridinethiol,6-(dimethylamino)-(9CI) includes:

- Inhibition of Enzymatic Activity : The thiol group can participate in redox reactions, potentially inhibiting enzymes that rely on thiol groups for their activity.

- Interaction with Cellular Targets : The dimethylamino group may enhance membrane permeability, allowing the compound to interact with intracellular targets effectively.

Study 1: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of 3-Pyridinethiol,6-(dimethylamino)-(9CI) was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings indicate that the compound has promising antimicrobial properties that warrant further investigation.

Study 2: Anticancer Activity

A comparative study evaluated the cytotoxic effects of 3-Pyridinethiol,6-(dimethylamino)-(9CI) on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The IC50 values suggest that this compound is particularly effective against MCF-7 cells, indicating its potential as an anticancer agent .

Q & A

Q. How can researchers optimize the synthesis of 3-Pyridinethiol,6-(dimethylamino)-(9CI) to minimize side reactions?

- Methodological Answer: To optimize synthesis, employ controlled stepwise functionalization of the pyridine core. First, introduce the dimethylamino group at the 6-position via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to prevent oxidation. For thiol (-SH) incorporation at the 3-position, use protecting groups like trityl or acetyl to avoid undesired disulfide formation . Monitor reaction progress via TLC or HPLC-MS to identify intermediates. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (40–60°C) to balance reaction rate and side-product suppression.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 3-Pyridinethiol,6-(dimethylamino)-(9CI)?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns by analyzing aromatic proton splitting (e.g., coupling constants for para vs. meta dimethylamino groups) and sulfur-induced deshielding effects.

- FT-IR: Validate thiol (-SH) presence via S-H stretch (~2550 cm⁻¹) and dimethylamino C-N stretches (~2800 cm⁻¹).

- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion [M+H]⁺ or [M–H]⁻ peaks with <2 ppm error to confirm molecular formula.

Cross-reference with synthetic intermediates to rule out contamination .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability: Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC-UV (λ = 254 nm) and track thiol oxidation to disulfides.

- Light Sensitivity: Expose samples to UV (365 nm) and visible light for 48 hours; quantify decomposition products via LC-MS.

- Humidity Control: Use desiccators with silica gel (0% RH) vs. saturated salt solutions (75% RH) to evaluate hygroscopicity.

Store bulk material in amber glass under argon at –20°C for long-term stability .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the reactivity of the dimethylamino group in 3-Pyridinethiol,6-(dimethylamino)-(9CI)?

- Methodological Answer:

- pH-Dependent Reactivity: Perform kinetic studies in buffered solutions (pH 3–10) to assess nucleophilicity of the dimethylamino group. Use quenching agents (e.g., acetic anhydride) to trap reactive intermediates.

- Electrochemical Analysis: Employ cyclic voltammetry to measure oxidation potentials, as dimethylamino groups can act as electron donors.

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict charge distribution and reactive sites. Compare with experimental Hammett parameters .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of 3-Pyridinethiol,6-(dimethylamino)-(9CI)?

- Methodological Answer:

- Reproducibility Checks: Standardize reaction parameters (e.g., solvent purity, catalyst batch, inert gas flow rate) across labs.

- Byproduct Analysis: Use GC-MS or NMR to identify trace impurities (e.g., disulfides, oxidized dimethylamino groups) that may skew yield calculations.

- Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature, stoichiometry) contributing to yield variability. Publish raw data in open-access repositories for peer validation .

Q. What computational strategies are recommended to predict the biological interactions of 3-Pyridinethiol,6-(dimethylamino)-(9CI)?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., enzymes with thiol-reactive active sites). Validate with mutagenesis studies.

- ADMET Prediction: Apply tools like SwissADME to estimate pharmacokinetics (e.g., LogP, BBB permeability) and toxicity risks (e.g., hepatotoxicity alerts).

- QSAR Modeling: Build regression models using descriptors like polar surface area and H-bond donor/acceptor counts to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.